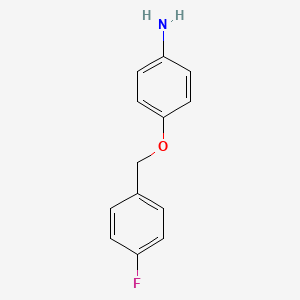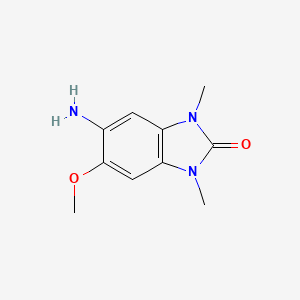
6-フルオロ-2,3,4,9-テトラヒドロ-1H-カルバゾール
概要
説明
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C12H12FN and its molecular weight is 189.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
6-フルオロ-2,3,4,9-テトラヒドロ-1H-カルバゾールの用途に関する包括的な分析
6-フルオロ-2,3,4,9-テトラヒドロ-1H-カルバゾールは、科学研究において幅広い潜在的な用途を持つ化合物です。以下は、さまざまな分野におけるその独特な用途の詳細な分析です。
医薬品研究:抗がん特性:6-フルオロ-2,3,4,9-テトラヒドロ-1H-カルバゾールは、その潜在的な抗がん特性について研究されてきました。この化合物の構造は、さまざまな生物学的標的との相互作用を可能にし、これは新しい抗がん剤の開発に活用できます。研究は、健常な細胞を傷つけずに癌細胞を選択的に標的とする可能性のある誘導体の合成に焦点を当てています。
農業化学:抗真菌活性:農業部門では、この化合物は抗真菌活性があるため有望視されています。これは、作物を真菌病原体から保護するより安全な殺菌剤を開発するために使用でき、それにより作物の収量を増やし、現在農業で使用されているより毒性の高い化学物質への依存度を減らすことができます。
材料科学:有機半導体の合成:6-フルオロ-2,3,4,9-テトラヒドロ-1H-カルバゾールの独自の構造は、有機半導体の合成に使用できる候補となっています。電子デバイスにおけるその潜在的な用途には、有機発光ダイオード(OLED)や有機光起電力(OPV)が含まれ、柔軟で軽量な電子部品の進歩に貢献します。
神経薬理学:神経保護剤:神経変性疾患の研究では、6-フルオロ-2,3,4,9-テトラヒドロ-1H-カルバゾールが潜在的な神経保護剤として特定されています。血液脳関門を通過して神経経路と相互作用する能力は、アルツハイマー病やパーキンソン病などの疾患の治療に有益である可能性を示唆しています。
化学合成:位置選択的酸化:この化合物は、さまざまな官能基化テトラヒドロカルバゾールを得るための位置選択的酸化プロセスにおける重要な中間体として機能します。 これらの反応は、医薬品化学を含む複数の研究分野で用途を持つ複雑な有機分子の合成に不可欠です .
Safety and Hazards
特性
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQOAURZPIFPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407982 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-17-1 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)




![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)





